4-chloro-2-fluoro-N-methylbenzamide
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-chloro-2-fluoro-N-methylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClFNO/c1-11-8(12)6-3-2-5(9)4-7(6)10/h2-4H,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVLUSSIPJPELLT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=C(C=C(C=C1)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Contextualization Within Halogenated Aromatic Amide Chemistry
Halogenated aromatic amides represent a cornerstone of synthetic organic chemistry, with wide-ranging applications stemming from the unique physicochemical properties imparted by halogen substituents. The introduction of halogen atoms into an aromatic amide framework can significantly influence a molecule's lipophilicity, metabolic stability, and binding interactions with biological targets. nih.gov Since 2010, approximately 81% of newly launched agrochemicals have contained halogen atoms, underscoring their importance in this sector. researchgate.net
Significance of 4 Chloro 2 Fluoro N Methylbenzamide in Contemporary Chemical Research
The primary significance of 4-chloro-2-fluoro-N-methylbenzamide in contemporary research lies in its role as a key synthetic intermediate. While not typically the final active ingredient, it serves as a crucial building block for constructing more complex and potent molecules. Its structure is frequently cited in patent literature for the synthesis of novel herbicides and, to a lesser extent, pharmaceutical compounds.
For instance, this compound is a precursor in the synthesis of various herbicidal compounds. google.com The specific arrangement of its substituents allows for regioselective reactions, enabling chemists to build upon its core structure to develop new crop protection agents. The N-methylamide functionality provides a reactive handle for further chemical modifications, while the halogenated phenyl ring is a key feature in many modern pesticides. nih.gov
Historical Development and Evolution of Research on Benzamide Derivatives
The journey of benzamide (B126) derivatives in scientific research is a long and impactful one. The parent compound, benzamide, is a simple amide derivative of benzoic acid. tcichemicals.com Early research into benzamides laid the foundation for understanding their fundamental chemical properties and reactivity.
The evolution of pesticide science saw a significant shift towards synthetic organic compounds after World War II. nih.gov The discovery of the insecticidal properties of DDT in 1939 marked a turning point, leading to the widespread use of synthetic pesticides in agriculture. historytimelines.cofishersci.com In the latter half of the 20th century, growing concerns about the environmental impact of early pesticides, famously highlighted by Rachel Carson's "Silent Spring" in 1962, spurred the development of safer and more targeted compounds. historytimelines.cofishersci.comwww.csiro.au
This era of innovation saw the rise of various classes of agrochemicals, including many based on the benzamide scaffold. The development of herbicides with different modes of action progressed significantly in the 1980s and 1990s. nih.gov Today, benzamide derivatives and their halogenated counterparts continue to be a major focus of agrochemical research, with companies continuously patenting new structures with improved efficacy and environmental profiles. researchgate.netnih.gov
Overview of Key Research Domains Pertaining to 4 Chloro 2 Fluoro N Methylbenzamide
Strategic Approaches to the Benzamide Core Formation in this compound
The formation of the amide bond between the carboxylic acid and methylamine (B109427) is a critical step in the synthesis of this compound.
Amidation Reactions Employing Methylamine
Direct amidation of 4-chloro-2-fluorobenzoic acid with methylamine is a common approach. This reaction is typically facilitated by coupling agents that activate the carboxylic acid, or by converting the carboxylic acid to a more reactive derivative like an acyl chloride. For instance, 4-bromo-2-fluoro-N-methylbenzamide has been synthesized by reacting 4-bromo-2-fluorobenzoic acid with a 2M aqueous solution of methylamine in the presence of 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide (B86325) hydrochloride (EDCI) and 1-hydroxybenzotriazole (B26582) (HOBt). chemicalbook.com This method, conducted in N,N-dimethylformamide (DMF), resulted in a 74% yield of the desired product. chemicalbook.com Another example involves the use of a 2M solution of methylamine in tetrahydrofuran (B95107) (THF) for the synthesis of 4-chloro-N-methylpicolinamide, where magnesium chloride is also present in the reaction mixture. chemicalbook.com
Coupling Reactions for Carbonyl-Nitrogen Bond Formation
A variety of coupling reagents have been developed to facilitate the formation of the carbonyl-nitrogen bond in benzamides. These reagents are designed to activate the carboxylic acid, making it more susceptible to nucleophilic attack by the amine.
Commonly used coupling reagents include carbodiimides like DCC (dicyclohexylcarbodiimide) and DIC (diisopropylcarbodiimide), as well as phosphonium (B103445) salts like BOP (benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate) and PyBOP ((benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate). peptide.comchemicalbook.com For example, the synthesis of 4-bromo-2-fluoro-N-methylbenzamide can be achieved by treating 4-bromo-2-fluorobenzoic acid with methylamine hydrochloride in the presence of BOP and diisopropylethylamine in dichloromethane. chemicalbook.com
Uronium-based coupling reagents such as HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate) are also highly effective and are known to minimize racemization. peptide.comchemrxiv.org Recent advancements include the in situ generation of reactive phosphonium salts from stable precursors like triphenylphosphine (B44618) and N-chlorophthalimide, offering a milder approach to amidation. nih.govresearchgate.net
Table 1: Comparison of Common Coupling Reagents for Amide Synthesis
| Coupling Reagent | Structure Type | Byproduct Solubility | Key Features |
| DCC | Carbodiimide | Low (in most organic solvents) | Useful in solution-phase, precipitation of urea (B33335) byproduct drives reaction. peptide.com |
| DIC | Carbodiimide | High | Suitable for solid-phase synthesis due to soluble urea byproduct. peptide.com |
| BOP | Phosphonium Salt | Soluble | Highly reactive, effective for hindered amino acids. |
| PyBOP | Phosphonium Salt | Soluble | Similar to BOP, often used for cyclic peptides. peptide.com |
| HBTU | Uronium/Aminium Salt | Soluble | Fast reaction times, low racemization when used with HOBt. peptide.com |
| HATU | Uronium/Aminium Salt | Soluble | Faster than HBTU with less epimerization. peptide.comchemrxiv.org |
Synthesis of Halogenated Benzoic Acid Precursors for this compound
The synthesis of the target molecule relies on the availability of the appropriately substituted benzoic acid precursor, 4-chloro-2-fluorobenzoic acid.
Regioselective Halogenation Strategies for Benzene (B151609) Ring Substitution
The introduction of halogen atoms at specific positions on the benzene ring is a fundamental challenge in organic synthesis. The directing effects of existing substituents play a crucial role in determining the outcome of electrophilic aromatic substitution reactions. researchgate.netmasterorganicchemistry.com For instance, the fluorine atom is an ortho-, para-director, while the carboxylic acid group is a meta-director.
Achieving the desired 2,4-dihalo substitution pattern often requires multi-step sequences. One approach involves the Sandmeyer reaction, where an amino group is converted to a diazonium salt, which is then displaced by a halogen. Another strategy is the Schiemann reaction for the introduction of fluorine. researchgate.net Directed evolution of enzymes like halogenases is also an emerging field for achieving high regioselectivity in halogenation reactions under mild conditions. nih.govchemrxiv.org
Synthesis of 4-Chloro-2-fluorobenzoic Acid Derivatives
The synthesis of 4-chloro-2-fluorobenzoic acid often starts from simpler precursors. One reported method involves the oxidation of 2-fluoro-4-chlorotoluene using oxygen in the presence of a cobalt(II) acetate (B1210297) and sodium bromide catalyst system at elevated temperature and pressure. chemicalbook.com This process yields the desired benzoic acid in 89% yield after workup. chemicalbook.com
Alternative routes to halogenated benzoic acids can involve Friedel-Crafts acylation followed by hydrolysis. For example, 4-fluoro-2-methylbenzoic acid can be synthesized from m-fluorotoluene and trichloroacetyl chloride via a Friedel-Crafts reaction, followed by alkaline hydrolysis. google.com
Multi-Step Synthetic Sequences and Route Optimization for this compound
A potential synthetic route could involve the initial synthesis of 4-chloro-2-fluorobenzoic acid from a suitable starting material like 3-chloroaniline. This can be achieved through a sequence of reactions including acetylation, nitration, deprotection, and a Schiemann reaction to introduce the fluorine atom, followed by conversion of the nitro group to a carboxylic acid. researchgate.net
Another approach starts with 2-fluoro-4-nitrotoluene (B45272), which is oxidized to 2-fluoro-4-nitrobenzoic acid. This intermediate is then chlorinated and amidated to produce N-methyl-2-fluoro-4-nitrobenzamide. Finally, a hydrogenation reaction reduces the nitro group to an amino group, yielding 4-amino-2-fluoro-N-methyl-benzamide. researchgate.net While this produces a related congener, similar strategies can be adapted.
Convergent and Divergent Synthesis Paradigms
The strategic planning of a multi-step synthesis is critical for efficiency and is often categorized into convergent or divergent approaches.
A divergent synthesis , in contrast, begins with a central core structure which is then successively modified to create a library of related compounds. For instance, one might start with a simpler benzamide precursor and introduce the chloro and fluoro substituents at later stages. This strategy is particularly valuable in medicinal chemistry for structure-activity relationship (SAR) studies, where a variety of analogues of a lead compound are needed.
| Synthesis Paradigm | Description | Application to Benzamide Synthesis |
| Convergent | Key molecular fragments are synthesized independently and then joined together late in the overall process. | The substituted benzoic acid (e.g., 4-chloro-2-fluorobenzoic acid) and the amine (methylamine) are prepared separately and coupled in a final step. |
| Divergent | A common starting material is elaborated through different reaction pathways to produce a variety of structurally related compounds. | A core benzamide structure is synthesized and then subjected to various late-stage functionalization reactions (e.g., halogenation, alkylation) to create a library of different benzamide congeners. |
Role of Protecting Groups in Complex this compound Synthesis
In the synthesis of complex molecules, protecting groups are essential tools to temporarily mask reactive functional groups, thereby preventing unwanted side reactions and allowing transformations to occur at specific sites. jocpr.com The choice of a protecting group is dictated by its stability under a given set of reaction conditions and the ease with which it can be installed and removed. jocpr.com
For the synthesis of complex benzamides or their precursors, several functional groups might require protection.
Amine Protection: In scenarios where the amine component is complex or contains other reactive sites, its nucleophilicity must be masked. Common protecting groups for amines in peptide synthesis and other complex syntheses include Fluorenylmethyloxycarbonyl (Fmoc) and Tert-butyloxycarbonyl (t-Boc). jocpr.com
Carboxylic Acid Protection: The carboxylic acid precursor to the benzamide might be protected as an ester if other reactions are needed on the aromatic ring before amide formation.
Orthogonal Strategies: In syntheses involving multiple functional groups, an orthogonal protecting group strategy is employed. This allows for the selective removal of one protecting group in the presence of others, enabling sequential transformations with high precision. jocpr.com For example, a Tert-Butyldimethylsilyl (TBDMS) group can be removed under conditions that leave acetate or benzyl (B1604629) groups intact. jocpr.com The Dichloroacetyl (DCA) group has also been adopted for amine protection in oligosaccharide synthesis due to its unique cleavage conditions. nih.gov
The use of protecting groups is particularly critical when building complex congeners of this compound that may bear additional sensitive functionalities.
Catalytic Methodologies in this compound Synthesis
Catalysis offers green, efficient, and selective alternatives to classical stoichiometric methods for organic synthesis. mdpi.com Both transition-metal catalysis and organocatalysis have become indispensable for the formation of amide bonds and the construction of substituted aromatic systems. mdpi.com
Transition Metal-Catalyzed Processes (e.g., Palladium Catalysis)
Transition metals, particularly palladium, are workhorses in modern organic synthesis for their ability to catalyze a wide range of cross-coupling reactions. mdpi.com While direct amide formation can be catalyzed, these metals are often crucial in constructing the substituted aromatic core of the molecule.
Palladium-Catalyzed Cross-Coupling: Reactions like the Suzuki-Miyaura, Heck, and Negishi couplings are powerful methods for forming carbon-carbon bonds. mdpi.com For instance, a boronic acid derivative could be coupled with an aryl halide in a Suzuki reaction to build a complex aromatic precursor before its conversion to this compound. mdpi.com
Palladium-Catalyzed Hydrogenation: In the synthesis of related compounds like 4-amino-2-fluoro-N-methyl-benzamide, a key intermediate for the drug Enzalutamide, palladium on carbon (Pd/C) is used as a catalyst for the clean and efficient reduction of a nitro group to an amine. researchgate.net This method is environmentally preferable to older methods using reagents like iron powder. researchgate.net
Nickel/Aluminum Catalysis: Cooperative catalysis using nickel and aluminum has been shown to achieve challenging para-selective alkylation of benzamides, demonstrating the power of multi-metal systems in functionalizing the aromatic ring directly. acs.org
Organocatalysis in Benzamide Formation
Organocatalysis utilizes small, chiral organic molecules to accelerate reactions, offering a complementary approach to metal-based catalysts. mdpi.comnih.gov This field has provided novel pathways for amide bond formation.
Bifunctional Organocatalysts: Molecules containing both a hydrogen-bond donor (like urea) and a Lewis basic site (like an amino group) on a chiral scaffold have been successfully used for the enantioselective synthesis of axially chiral benzamides. nih.gov
Organoboron Catalysis: Organoboron compounds, such as boronic acids, can act as mild Lewis acid catalysts for the direct dehydrative amidation of carboxylic acids and amines. rsc.org This method is highly attractive from a green chemistry perspective as it generates water as the only byproduct, offering high atom economy and avoiding the need for stoichiometric coupling reagents. rsc.org
Development of Sustainable and Green Synthetic Protocols for this compound Production
Modern chemical manufacturing places a strong emphasis on sustainability, aiming to reduce waste, avoid hazardous materials, and improve energy efficiency. The principles of green chemistry are increasingly being applied to the synthesis of benzamides.
A key target for green synthesis is the direct catalytic amidation of carboxylic acids with amines. This approach avoids the poor atom economy of traditional methods that require pre-activation of the carboxylic acid and generate significant waste. rsc.org
Key green strategies applicable to this compound production include:
Catalytic Hydrogenation: As demonstrated in the synthesis of the related 4-amino-2-fluoro-N-methyl-benzamide, using H₂ gas and a Pd/C catalyst for nitro group reduction is a clean, environmentally friendly technique that replaces stoichiometric and polluting metal reductants like iron powder. researchgate.net
Use of Safer Oxidants: A synthesis of a precursor to the aforementioned amino-benzamide utilized potassium permanganate (B83412) (KMnO₄) with a phase transfer catalyst to oxidize 2-fluoro-4-nitrotoluene. researchgate.net This avoids highly toxic oxidants such as chromium trioxide. researchgate.net
Catalytic Direct Amidation: The use of catalysts, such as those based on organoboron compounds, for the direct condensation of 4-chloro-2-fluorobenzoic acid and methylamine is a prime example of a green protocol. rsc.org This reaction has high atom efficiency, with water as the sole theoretical byproduct. rsc.org
| Green Chemistry Approach | Traditional Method | Sustainable Alternative | Benefit |
| Reduction | Iron powder reduction of a nitro group. researchgate.net | Catalytic hydrogenation using H₂ and Pd/C. researchgate.net | Avoids large amounts of metallic waste and pollution. researchgate.net |
| Oxidation | Use of toxic heavy metals like chromium trioxide. researchgate.net | Oxidation with KMnO₄ and a phase transfer catalyst. researchgate.net | Eliminates the use of highly toxic and carcinogenic reagents. researchgate.net |
| Amide Formation | Use of stoichiometric coupling reagents (e.g., carbodiimides), generating significant byproduct waste. | Catalytic direct dehydrative amidation. rsc.org | High atom economy, with water as the only byproduct. rsc.org |
Reactivity Profiling of the Amide Functional Group in this compound
The N-methylbenzamide moiety in this compound is a site of several potential chemical transformations, including hydrolysis, transamidation, N-alkylation, and N-acylation.
Hydrolysis and Transamidation Reactions
Hydrolysis: The hydrolysis of N-alkylbenzamides, such as this compound, can be catalyzed by either acid or base. Under acidic conditions, the reaction typically involves the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon for nucleophilic attack by water. Studies on related N-alkyl-4-chlorobenzamides have elucidated the kinetics and mechanisms of this process. For instance, the acid-catalyzed hydrolysis of a series of N-alkyl-4-chlorobenzamides in sulfuric acid has been investigated, with rate constants determined at elevated temperatures. rsc.org The stability of amides toward hydrolysis is significant, and often, forcing conditions are required to achieve cleavage.
Transamidation: The direct exchange of the amine component of an amide, known as transamidation, is a thermodynamically challenging but synthetically valuable reaction. nih.gov This equilibrium process often requires catalysis to proceed efficiently. nih.gov Various catalysts, including metal salts and organocatalysts like l-proline (B1679175) and benzoic acid, have been employed to facilitate transamidation reactions. nih.gov For a compound like this compound, reaction with a different amine in the presence of a suitable catalyst could lead to the formation of a new amide. The equilibrium can be driven to favor the product by using a large excess of the incoming amine or by removing the displaced methylamine.
| Reaction | Reagents/Conditions | Expected Product |
| Acid-Catalyzed Hydrolysis | H₂SO₄, heat | 4-Chloro-2-fluorobenzoic acid and Methylamine |
| Base-Catalyzed Hydrolysis | NaOH (aq), heat | Sodium 4-chloro-2-fluorobenzoate (B8447827) and Methylamine |
| Transamidation | R₂NH, Catalyst (e.g., Ti(NMe₂)₄, l-proline) | 4-Chloro-2-fluoro-N,N-dialkylbenzamide |
N-Alkylation and N-Acylation Reactions
N-Alkylation: Direct alkylation of the nitrogen atom of a secondary amide like this compound is generally difficult due to the delocalization of the nitrogen lone pair into the carbonyl group, which reduces its nucleophilicity. Strong bases are typically required to deprotonate the amide, forming an amidate anion, which can then be alkylated.
N-Acylation: Similar to N-alkylation, N-acylation of secondary amides is not a straightforward process. The resulting imide product is often more reactive than the starting amide, which can lead to complications.
Aromatic Ring Reactivity of this compound
The reactivity of the benzene ring in this compound is influenced by the directing effects of its substituents: the 4-chloro, 2-fluoro, and 1-N-methylcarboxamido groups.
Electrophilic Aromatic Substitution Dynamics
In electrophilic aromatic substitution (EAS), the existing substituents on the benzene ring dictate the position of the incoming electrophile. Both the chloro and fluoro substituents are deactivating yet ortho-, para-directing due to the interplay of their inductive electron withdrawal and resonance electron donation. The N-methylcarboxamido group is also deactivating and generally a meta-director.
The regiochemical outcome of an EAS reaction on this compound would be a result of the combined directing effects of these three groups. The ortho- and para-directing influence of the halogens and the meta-directing effect of the amide group would lead to a complex mixture of products. Computational methods like the RegioSQM method can be used to predict the most likely sites of electrophilic attack by calculating the relative energies of the possible intermediates. rsc.org Generally, all activators and substituents with lone pairs adjacent to the ring are ortho-/para-directors, while deactivators without such lone pairs are meta-directors. libretexts.org
| Substituent | Position | Directing Effect |
| -Cl | 4 | Ortho, Para-directing (deactivating) |
| -F | 2 | Ortho, Para-directing (deactivating) |
| -CONHMe | 1 | Meta-directing (deactivating) |
Nucleophilic Aromatic Substitution with Halogen Displacements
Nucleophilic aromatic substitution (SNAr) is a key reaction for aryl halides, particularly those activated by electron-withdrawing groups. wikipedia.org The reaction proceeds via an addition-elimination mechanism, forming a resonance-stabilized intermediate known as a Meisenheimer complex. wikipedia.org In this compound, both the chloro and fluoro substituents can potentially act as leaving groups.
A critical factor in SNAr reactions is the nature of the leaving group. Contrary to the trend in aliphatic substitution, fluoride (B91410) is often a better leaving group than chloride in SNAr reactions. libretexts.orgmasterorganicchemistry.com This is because the rate-determining step is typically the initial nucleophilic attack on the aromatic ring, which is accelerated by the strong electron-withdrawing inductive effect of the highly electronegative fluorine atom. libretexts.orgyoutube.com Therefore, in a competitive situation, a nucleophile would preferentially displace the fluorine atom at the 2-position over the chlorine atom at the 4-position. The presence of the electron-withdrawing amide group further activates the ring towards nucleophilic attack.
| Leaving Group | Position | Relative Reactivity in SNAr |
| -F | 2 | Higher |
| -Cl | 4 | Lower |
Directed C-H Activation and Functionalization Studies on this compound Scaffolds
The field of C-H activation offers a powerful strategy for the direct functionalization of otherwise inert C-H bonds, often with high regioselectivity controlled by a directing group. nih.govbohrium.com The amide functionality in benzamides can act as an effective directing group in palladium-catalyzed C-H functionalization reactions. nih.govnih.gov
In the context of this compound, the N-methylamido group can direct a palladium catalyst to the ortho C-H bond (at the 5-position). This would involve the formation of a palladacycle intermediate, which can then undergo further reactions to introduce a variety of functional groups. This approach allows for the selective modification of the aromatic ring at a position that might be difficult to access through traditional electrophilic or nucleophilic substitution reactions. For instance, palladium-catalyzed reactions have been used for the acetoxylation, halogenation, and arylation of C-H bonds directed by amide groups. nih.gov
Reaction Mechanisms of Transformations Involving this compound
The reactivity of this compound is primarily dictated by the interplay of its functional groups: the amide, the chloro substituent, and the fluoro substituent on the aromatic ring. The electron-withdrawing nature of the halogens and the amide group deactivates the ring towards electrophilic aromatic substitution but activates it for nucleophilic aromatic substitution (SNAr). The amide functionality itself can also participate in various transformations. This section explores the key reaction mechanisms associated with transformations of this compound.
Nucleophilic Aromatic Substitution (SNAr) Mechanism
One of the most significant potential transformations for this compound is nucleophilic aromatic substitution, where a nucleophile replaces one of the halogen atoms on the aromatic ring. The reaction generally proceeds via an addition-elimination mechanism, which involves the formation of a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. wikipedia.orglibretexts.orglibretexts.org
The presence of two electron-withdrawing groups (the second halogen and the N-methylcarbamoyl group) ortho and para to each halogen atom enhances the electrophilicity of the carbon atoms bonded to the halogens, making them susceptible to nucleophilic attack. wikipedia.orglibretexts.org The general steps of the SNAr mechanism are outlined below:
Nucleophilic Attack: A nucleophile attacks the carbon atom bearing a leaving group (in this case, either the chloride or fluoride). This leads to the formation of a tetrahedral intermediate where the aromaticity of the ring is temporarily lost. libretexts.orglibretexts.org
Formation of the Meisenheimer Complex: The negative charge of the tetrahedral intermediate is delocalized across the aromatic ring and is stabilized by the electron-withdrawing substituents, particularly those at the ortho and para positions. This resonance-stabilized intermediate is the Meisenheimer complex. wikipedia.orglibretexts.org
Elimination of the Leaving Group: The aromaticity of the ring is restored by the elimination of the leaving group (halide ion). libretexts.orglibretexts.org
The relative reactivity of the halogens as leaving groups in SNAr reactions is typically F > Cl > Br > I, which is contrary to their leaving group ability in SN1 and SN2 reactions. This is because the rate-determining step is the initial nucleophilic attack, which is accelerated by the strong electron-withdrawing inductive effect of fluorine. masterorganicchemistry.comyoutube.com Therefore, in this compound, the fluorine atom is generally expected to be more susceptible to substitution than the chlorine atom in an SNAr reaction.
| Step | Description | Key Intermediates |
| 1 | Nucleophilic attack on the carbon bearing the fluoro or chloro substituent. | Tetrahedral intermediate |
| 2 | Formation of a resonance-stabilized Meisenheimer complex. | Meisenheimer complex |
| 3 | Elimination of the halide (F⁻ or Cl⁻) to restore aromaticity. | Substituted benzamide |
Amide Formation and Related Transformations
While this compound is itself an amide, understanding its formation provides insight into its reactivity. The synthesis of structurally similar N-methylbenzamides, such as in the production of certain pharmaceuticals, often involves the reaction of a corresponding carboxylic acid or its derivative with methylamine. google.com
A relevant example is the synthesis of 2-fluoro-N-methyl-4-[7-(quinolin-6-ylmethyl)imidazo[1,2-b] google.cominchikey.infogoogle.comtriazin-2-yl]benzamide, a c-Met inhibitor used in cancer treatment. In the final step of a documented synthesis, the corresponding benzoic acid is reacted with methylamine to form the N-methylbenzamide. google.com This transformation typically proceeds through the activation of the carboxylic acid.
A common laboratory and industrial method for amide formation is the conversion of the carboxylic acid to a more reactive acyl chloride, followed by reaction with an amine. The mechanism involves:
Activation of the Carboxylic Acid: The carboxylic acid (e.g., 4-chloro-2-fluorobenzoic acid) is activated, often by conversion to an acyl chloride using a reagent like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).
Nucleophilic Acyl Substitution: The highly electrophilic acyl chloride is then attacked by the nucleophilic amine (methylamine in this case). This proceeds via a tetrahedral intermediate.
Deprotonation: The resulting protonated amide is deprotonated, often by another molecule of the amine acting as a base, to yield the final N-methylbenzamide.
| Reactant 1 | Reactant 2 | Activating/Coupling Agent | Key Reaction Type | Product |
| 4-Chloro-2-fluorobenzoic acid | Methylamine | Thionyl chloride (SOCl₂) | Nucleophilic acyl substitution | This compound |
| 4-Bromo-2-fluorobenzoic acid | Methylamine hydrochloride | (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP reagent) | Amide coupling | 4-Bromo-2-fluoro-N-methylbenzamide chemicalbook.com |
This compound as a Versatile Synthetic Intermediate
This compound serves as a key synthetic intermediate in multi-step chemical processes. Its structure, featuring a halogenated and fluorinated benzene ring coupled with an N-methylamide group, provides specific points of reactivity that chemists can exploit to build more complex molecular architectures. The presence of the chloro and fluoro substituents on the aromatic ring influences the electronic properties of the molecule and provides handles for various coupling and substitution reactions.
This compound is part of a broader class of 4-substituted-2-fluoro-N-methylbenzamides that are recognized for their utility as precursors. A Chinese patent describes a preparation method for an important intermediate used in the synthesis of the drug Enzalutamide, which utilizes 4-X-2-fluoro-N-methylbenzamide, where X can be a halogen such as chlorine, bromine, or iodine. google.com In this context, the benzamide derivative is a foundational piece that undergoes further reactions, demonstrating its role as a versatile intermediate. google.com
Synthesis of Substituted Nitrogen-Containing Heterocycles Utilizing this compound
While benzamide derivatives are broadly used in the synthesis of nitrogen-containing heterocycles, specific documented pathways originating from this compound are not widely detailed in available research.
Benzimidazole and Benzotriazole Synthesis Pathways
A thorough review of the provided search results did not yield specific, documented synthesis pathways for benzimidazoles or benzotriazoles that utilize this compound as a direct starting material. General methods for synthesizing these heterocyclic systems typically involve the condensation of ortho-phenylenediamines with various reagents, but a direct application of this specific benzamide is not described.
Other Fused and Spiro-Heterocyclic Systems
Similarly, specific examples of this compound being used in the synthesis of other fused or spiro-heterocyclic systems are not present in the available literature. The construction of spirocycles involves unique synthetic challenges to create the central quaternary carbon, and while various methods exist, their application with this particular compound is not documented. nih.govnih.gov
Precursor in the Development of Complex Bioactive Molecules
The most significant application of this compound is its role as a precursor in the synthesis of highly complex and biologically active molecules. Its utility is prominently highlighted in the production of Enzalutamide, a potent androgen receptor inhibitor used in the treatment of prostate cancer. google.comnih.gov
A patented synthetic route for a key Enzalutamide intermediate, 4-((2-cyanopropan-2-yl)amino)-2-fluoro-N-methylbenzamide, explicitly lists "4-X-2-fluoro-N-methylbenzamide" (where X can be Cl) as the starting material. google.com The process involves a substitution reaction between the benzamide and 2-amino-2-methylpropionitrile, catalyzed by cesium carbonate. google.com This transformation is a critical step in building the final drug structure. The analogous compounds, 4-bromo-2-fluoro-N-methylbenzamide and 4-amino-2-fluoro-N-methylbenzamide, are also well-documented as key intermediates in various Enzalutamide synthesis pathways, underscoring the importance of this class of halogenated benzamides in medicinal chemistry. chemicalbook.comgoogle.comchemicalbook.com
Table 1: Key Intermediates in Enzalutamide Synthesis
| Compound Name | Role in Synthesis |
|---|---|
| This compound | Starting material for a key substitution reaction. google.com |
| 4-Bromo-2-fluoro-N-methylbenzamide | A common intermediate used in scalable production routes for Enzalutamide. chemicalbook.comchemicalbook.com |
| 4-Amino-2-fluoro-N-methylbenzamide | A key intermediate for the preparation of Enzalutamide, often produced via hydrogenation. |
Contributions to Agrochemical and Material Science Synthesis
Based on the available research, there are no specific, documented contributions of this compound to the synthesis of agrochemicals or materials science applications. While related fluoro-benzamide compounds are sometimes explored in these areas, the direct application of this particular molecule has not been described.
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| 4-Bromo-2-fluoro-N-methylbenzamide |
| 4-Amino-2-fluoro-N-methylbenzamide |
| Enzalutamide |
| 2-Amino-2-methylpropionitrile |
| 4-((2-cyanopropan-2-yl)amino)-2-fluoro-N-methylbenzamide |
| Cesium carbonate |
Medicinal Chemistry and Biological Activity Studies of 4 Chloro 2 Fluoro N Methylbenzamide Derivatives
Design and Synthesis of 4-Chloro-2-fluoro-N-methylbenzamide Analogs for Pharmacological Evaluation
The design of analogs based on the this compound scaffold is often guided by the targeted biological application. For instance, in the pursuit of anticancer agents, particularly for prostate cancer, the 4-amino-2-fluoro-N-methylbenzamide intermediate is a key component in the synthesis of potent androgen receptor (AR) antagonists like Enzalutamide. researchgate.netnih.gov The design strategy involves creating molecules that can effectively bind to the ligand-binding domain of the AR, thereby inhibiting its function. nih.gov
The synthesis of these derivatives typically involves multi-step processes. A common route to obtaining the core benzamide (B126) structure starts from a substituted benzoic acid. For example, the synthesis of 4-bromo-2-fluoro-N-methylbenzamide, a close analog, involves the reaction of 4-bromo-2-fluorobenzoic acid with methylamine (B109427) hydrochloride. chemicalbook.com This amidation reaction is often facilitated by coupling agents like (benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP) in the presence of a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) in a solvent like dichloromethane. chemicalbook.com
A more detailed synthetic pathway for a key intermediate, 4-amino-2-fluoro-N-methylbenzamide, starts with the oxidation of 2-fluoro-4-nitrotoluene (B45272) using potassium permanganate (B83412) to yield 2-fluoro-4-nitrobenzoic acid. This is followed by chlorination and subsequent amination to produce N-methyl-2-fluoro-4-nitrobenzamide. The final step involves the reduction of the nitro group to an amine via hydrogenation using a palladium on carbon (Pd/C) catalyst, affording the desired product in high yield. researchgate.net
Furthermore, other derivatives have been designed and synthesized for different therapeutic purposes. For example, 4-chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol analogs were synthesized with the aim of developing new tubulin inhibitors. nih.gov The synthesis of these compounds was achieved in five steps, starting from the nitration of 4-chlorophenol. nih.gov Another study focused on creating novel protein kinase inhibitors by preserving the N-(3-trifluoromethyl-phenyl)-4-methylbenzamide backbone and introducing various purine (B94841) derivatives. nih.gov
The following table summarizes the synthesis of key intermediates and analogs:
| Compound | Starting Material(s) | Key Reaction Step(s) | Yield | Reference |
|---|---|---|---|---|
| 4-bromo-2-fluoro-N-methylbenzamide | 4-Bromo-2-fluorobenzoic acid, Methylamine hydrochloride | Amidation using BOP and DIPEA | Quantitative | chemicalbook.com |
| 4-amino-2-fluoro-N-methylbenzamide | 2-Fluoro-4-nitrotoluene | Oxidation, Chlorination, Amination, Hydrogenation | 98% (for hydrogenation step) | researchgate.net |
| 4-chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol analogues | 4-Chlorophenol, Aromatic aldehydes | Nitration, Reduction, Cyclization | Not specified | nih.gov |
| 4-Methylbenzamide (B193301) derivatives with purines | Chlorobenzoate, 3-(Trifluoromethyl)aniline, Purine analogues | Condensation with potassium salt of purine | High | nih.gov |
In Vitro and In Vivo Assessment of Biological Activities
Derivatives of this compound have demonstrated significant potential as anticancer agents, most notably in the context of prostate cancer. The development of Enzalutamide, a potent androgen receptor antagonist, from a 4-amino-2-fluoro-N-methyl-benzamide intermediate, highlights the importance of this chemical class. researchgate.net These next-generation antiandrogens are effective in treating castration-resistant prostate cancer (CRPC). nih.gov A novel biguanide (B1667054) derivative, IM176, has also shown promise in reducing the viability of prostate cancer cell lines by inhibiting androgen receptor expression. nih.gov
Beyond prostate cancer, other analogs have exhibited broader anticancer activity. For instance, a series of 4-chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol analogues were evaluated for their anticancer effects against a panel of cancer cell lines. nih.gov The compound 4-chloro-2-((5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl)amino)phenol (6h) showed significant growth inhibition against SNB-19 (glioblastoma), NCI-H460 (lung cancer), and SNB-75 (glioblastoma) cell lines at a concentration of 10 µM. nih.gov
In another study, new 4-methylbenzamide derivatives containing purine substituents were synthesized and tested for their ability to inhibit cell proliferation. nih.gov Compounds 7 and 10 from this series were found to be active against seven different cancer cell lines, with notable efficacy against K562 (chronic myelogenous leukemia) and HL-60 (promyelocytic leukemia) cells. nih.gov
The table below presents some of the anticancer activities of these derivatives.
| Compound/Derivative Series | Cancer Cell Line | Activity Metric | Value | Reference |
|---|---|---|---|---|
| 4-chloro-2-((5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl)amino)phenol (6h) | SNB-19 | Percent Growth Inhibition (PGI) | 65.12 | nih.gov |
| 4-chloro-2-((5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl)amino)phenol (6h) | NCI-H460 | PGI | 55.61 | nih.gov |
| 4-chloro-2-((5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl)amino)phenol (6h) | SNB-75 | PGI | 54.68 | nih.gov |
| 4-Methylbenzamide derivative (Compound 7) | K562 | IC50 | 2.27 µM | nih.gov |
| 4-Methylbenzamide derivative (Compound 7) | HL-60 | IC50 | 1.42 µM | nih.gov |
| 4-Methylbenzamide derivative (Compound 10) | K562 | IC50 | 2.53 µM | nih.gov |
| 4-Methylbenzamide derivative (Compound 10) | HL-60 | IC50 | 1.52 µM | nih.gov |
| IM176 (Biguanide derivative) | LNCaP | IC50 | 18.5 µM | nih.gov |
| IM176 (Biguanide derivative) | 22Rv1 | IC50 | 36.8 µM | nih.gov |
While research into the anti-inflammatory properties of direct this compound derivatives is limited, studies on structurally related compounds have shown promising results. For instance, novel furoxanyl (B1587844) N-acylhydrazone derivatives have been synthesized and evaluated for their analgesic and anti-inflammatory activities. nih.gov Some of these hybrid compounds demonstrated orally effective anti-inflammatory effects without inhibiting cyclooxygenase (COX) enzymes. nih.gov
Another study synthesized a series of 4-amino-5-cyano-2,6-diarylpyrimidines and found that some of these compounds exhibited better anti-inflammatory activity than acetylsalicylic acid (ASA). nih.gov Phthalimide derivatives of these pyrimidines also showed significant anti-inflammatory properties, with some being twice as active as aspirin. nih.gov These findings suggest that the broader chemical space around the benzamide core holds potential for the development of novel anti-inflammatory agents.
The modulation of enzyme activity, particularly kinase inhibition, is a significant area of investigation for benzamide derivatives. A series of novel 4-chloro-N-phenyl benzamide derivatives have been identified as inhibitors of p38α mitogen-activated protein kinase (MAPK). nih.gov This enzyme is a key player in inflammatory responses and cancer, making its inhibitors valuable therapeutic candidates.
Furthermore, research on 4-methylbenzamide derivatives bearing purine substituents has revealed their potential as protein kinase inhibitors. nih.gov These compounds were designed to target the ATP-binding site of kinases. In vitro assays showed that compounds 7, 9, and 10 from this series exhibited good inhibitory activity against platelet-derived growth factor receptors alpha and beta (PDGFRα and PDGFRβ), with inhibition ranging from 36% to 45% at a 1 µM concentration. nih.gov Analogs 7 and 8 also showed a lesser degree of inhibition against HER2 kinase. nih.gov
The following table summarizes the kinase inhibitory activity of selected benzamide derivatives.
| Compound | Target Kinase | Inhibition (%) at 1 µM | Reference |
|---|---|---|---|
| Compound 7 | PDGFRα | 36-45 | nih.gov |
| Compound 7 | PDGFRβ | 36-45 | nih.gov |
| Compound 9 | PDGFRα | 36-45 | nih.gov |
| Compound 9 | PDGFRβ | 36-45 | nih.gov |
| Compound 10 | PDGFRα | 36-45 | nih.gov |
| Compound 10 | PDGFRβ | 36-45 | nih.gov |
| Compound 7 | HER2 | 22-26 | nih.gov |
| Compound 8 | HER2 | 22-26 | nih.gov |
The most well-characterized receptor interaction for this class of compounds is their antagonism of the androgen receptor (AR). Derivatives based on the 4-amino-2-fluoro-N-methylbenzamide scaffold, such as Enzalutamide, bind to the AR with significantly higher affinity than first-generation antiandrogens like bicalutamide. nih.gov This high-affinity binding is crucial for their enhanced therapeutic effect in prostate cancer.
A series of N-(4-(benzyloxy)-phenyl)-sulfonamide derivatives were developed as AR antagonists that target the activation function 2 (AF2) region of the receptor. nih.gov One compound from this series, T1-12, demonstrated excellent AR antagonistic activity with an IC50 value of 0.47 µM. nih.gov It also showed peptide displacement activity with an IC50 of 18.05 µM, confirming its interaction with the AF2 domain. nih.gov
Elucidation of Molecular Mechanisms of Action for this compound Based Compounds
The molecular mechanisms of action for these derivatives are diverse and depend on their specific design and biological target. For the anti-prostate cancer agents, the primary mechanism is the potent antagonism of the androgen receptor. Unlike earlier antiandrogens, these newer compounds not only block the binding of androgens to the AR but also prevent the nuclear translocation of the receptor and its subsequent binding to DNA. nih.gov This comprehensive blockade of AR signaling ultimately leads to the induction of apoptosis in prostate cancer cells. researchgate.net
In the case of kinase inhibitors, the mechanism involves binding to the kinase domain. Depending on the specific compound, this can be either competitive with ATP (type 1 inhibitors) or at an allosteric site (type 2 inhibitors), which is accessible when the kinase is in an inactive conformation. nih.gov Molecular modeling has shown that different derivatives can adopt either of these binding modes. nih.gov
For the anticancer 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazoles, the mechanism involves metabolic activation by the CYP1A1 enzyme to form reactive electrophilic species. nih.gov These species then form covalent adducts with DNA, leading to DNA strand breaks and cell cycle arrest, ultimately causing cell death in sensitive tumor cells. nih.gov
Target Identification and Validation
The initial step in developing a novel therapeutic agent is the identification and validation of a biological target, often a protein or enzyme, that is critically involved in the disease process. For benzamide derivatives, a frequent focus has been on protein kinases and signaling pathways implicated in cancer and other diseases.
Researchers have successfully designed benzamide derivatives to target specific signaling pathways. For instance, a series of 4-(pyrimidin-2-ylamino)benzamide derivatives were developed as inhibitors of the Hedgehog signaling pathway, a critical regulator of embryonic development and a pathway often reactivated in various cancers. researchgate.net The design was based on a previously identified lead compound, demonstrating an iterative process of drug discovery. researchgate.net
Another approach involves targeting multi-drug resistance in cancer. The ATP-binding cassette (ABC) transporter ABCG2 is known to cause resistance by pumping chemotherapy drugs out of cancer cells. A novel benzamide derivative, VKNG-2, was identified as an inhibitor of this transporter, thereby restoring the effectiveness of conventional anticancer drugs in colon cancer cell lines. nih.gov Validation of this target was confirmed by observing that VKNG-2 reversed the multidrug resistance mediated by ABCG2. nih.gov
Furthermore, studies on 4-methylbenzamide derivatives have identified them as potential protein kinase inhibitors. nih.gov Specific compounds from this series demonstrated inhibitory activity against platelet-derived growth factor receptors (PDGFRα and PDGFRβ), which are key targets in certain cancers. nih.gov Molecular modeling suggested that these compounds could bind to the ATP-competitive site or an allosteric site of the kinase, depending on their chemical structure. nih.gov
Cellular Pathway Modulation
Once a target is identified, the next step is to understand how a compound modulates cellular pathways to achieve its therapeutic effect. This often involves studying changes in protein activity, gene expression, and cellular processes like cell cycle progression and apoptosis (programmed cell death).
N-substituted benzamides have been shown to induce apoptosis through the intrinsic pathway. nih.gov One lead compound, declopramide, was found to trigger the release of cytochrome c from the mitochondria into the cytosol in cancer cell lines. nih.gov This event subsequently activates caspase-9, a key initiator of the apoptotic cascade. nih.gov The process was confirmed to be independent of the p53 tumor suppressor protein, indicating a broad potential for efficacy. nih.gov
In addition to inducing apoptosis, benzamide derivatives can also modulate cell cycle progression. Declopramide was observed to cause a G2/M phase cell cycle block, preventing cancer cells from dividing. nih.gov This effect occurred prior to the onset of apoptosis and was also independent of p53 status. nih.gov Similarly, certain 4-methylbenzamide derivatives were found to induce cell cycle arrest at the G2/M phase in ovarian cancer cells. nih.gov
The modulation of key signaling pathways is a common mechanism of action. The benzamide derivative VKNG-2 was found to affect the PI3K/AKT pathway. nih.gov Activation of this pathway is known to increase the expression of the ABCG2 transporter, contributing to drug resistance. By assessing the protein expression levels of ABCG2, PI3K-p110β, and AKT, researchers can elucidate the compound's mechanism of action. nih.gov Other studies have shown that new sulfonamide derivatives, which can be structurally related to benzamides, can activate the p38/ERK MAPK signaling pathways, leading to apoptosis in cancer cells. tandfonline.com
Pharmacological Profiling and Preclinical Evaluation of Derivatives
After demonstrating promising activity at the cellular level, derivatives undergo further pharmacological profiling and preclinical evaluation to assess their potential as drugs. This includes evaluating their potency, selectivity, and in some cases, their effects in animal models.
The potency of new compounds is a critical parameter. In a series of 4-(pyrimidin-2-ylamino)benzamide derivatives, most of the synthesized compounds showed significant inhibition of the Hedgehog signaling pathway. researchgate.net Notably, 21 of these compounds were more potent than vismodegib, an approved drug that targets this pathway. One compound, in particular, exhibited an IC50 value of 5.0 nmol/L, demonstrating high potency. researchgate.net
Similarly, in a study of 4-methylbenzamide derivatives as potential protein kinase inhibitors, two compounds, designated as 7 and 10, showed high activity against a panel of seven cancer cell lines. nih.gov The IC50 values for these compounds were in the low micromolar range for several cell lines, including K562 (leukemia), HL-60 (leukemia), and OKP-GS (ovarian cancer). nih.gov
Preclinical evaluation often extends to in vivo studies using animal models. For example, a promising 4-(pyrimidin-2-ylamino)benzamide derivative, compound 6a, was selected for pharmacokinetic studies in animals due to its potent inhibition of the Hedgehog pathway. researchgate.net These studies are crucial for determining how the compound is absorbed, distributed, metabolized, and excreted by a living organism. Another compound, 1g, from a different benzamide series, was evaluated in a nude mouse xenograft model with HCT-116 colon cancer cells. The results indicated that this compound could significantly inhibit tumor growth in vivo, supporting its potential for further development. researchgate.net
Interactive Data Table: In Vitro Activity of 4-Methylbenzamide Derivatives nih.gov
| Compound | K562 (IC50 µM) | HL-60 (IC50 µM) | MCF-7 (IC50 µM) | Hela (IC50 µM) | HepG2 (IC50 µM) | A-549 (IC50 µM) | OKP-GS (IC50 µM) |
|---|---|---|---|---|---|---|---|
| 7 | 2.27 | 1.42 | 5.28 | 6.45 | 10.43 | 11.23 | 4.56 |
| 10 | 2.53 | 1.52 | 8.34 | 7.21 | 12.54 | 13.43 | 24.77 |
| Sorafenib (control) | 2.11 | 2.05 | 4.34 | 5.32 | 7.43 | 8.98 | 2.34 |
Structure Activity Relationship Sar and Structure Property Relationship Spr Analyses of 4 Chloro 2 Fluoro N Methylbenzamide Frameworks
Systematic Investigation of Substituent Effects on Biological Activity
The biological profile of 4-chloro-2-fluoro-N-methylbenzamide is intrinsically linked to the nature and placement of its substituents. The interplay between the halogen atoms, the N-methyl group, and the amide linkage dictates the molecule's physicochemical properties and, consequently, its interactions with biological targets.
Impact of Halogen Positioning and Electronic Properties
The presence and location of halogen atoms on the benzamide (B126) ring are critical determinants of its biological activity. The 4-chloro and 2-fluoro substituents on the phenyl ring of this compound significantly influence its electronic and steric properties.
Studies on related benzamide derivatives have shown that the specific positioning of halogens can drastically alter activity. For instance, in a series of N-(substituted phenyl)benzamides, the type and position of the halogen substituent were found to be crucial for their antimicrobial activity. While direct studies on this compound are not extensively available, research on analogous compounds like 4-bromo-2-fluoro-N-methylbenzamide suggests that the interplay of halogens at these positions is a key area of investigation for modulating biological efficacy. chemicalbook.combldpharm.com The substitution pattern influences not only the electronic landscape of the molecule but also its lipophilicity, which is a critical factor for cell membrane permeability.
Table 1: Comparative Impact of Halogen Substitution on Physicochemical Properties of Benzamide Derivatives
| Compound | Halogen at C4 | Halogen at C2 | Calculated logP | Predicted Biological Activity |
| This compound | Cl | F | 2.35 | Varies based on target |
| 4-bromo-2-fluoro-N-methylbenzamide | Br | F | 2.48 | Androgen receptor antagonist activity |
| N-methylbenzamide | H | H | 1.23 | Baseline |
Note: Data is illustrative and based on predictions and information from related compounds.
Influence of N-Methyl and Amide Linkage Modifications
The N-methyl group and the amide linkage are central to the structural integrity and interactive potential of this compound. The amide bond (–CONH–) is a key structural feature in many biologically active molecules, participating in hydrogen bonding with protein backbones. The N-methyl group, in this case, replaces a hydrogen atom that could otherwise act as a hydrogen bond donor. This modification can significantly impact the binding mode and selectivity of the compound.
Modification of the N-methyl group, for instance, by replacing it with a larger alkyl group or a different functional group, would alter the steric bulk and lipophilicity around the amide nitrogen. Such changes can influence the compound's ability to fit into a specific binding site and can affect its metabolic stability.
The amide linkage itself is a rigid planar unit due to resonance. Altering this linkage, for example, by creating a thioamide or a retro-amide, would change the geometry and electronic properties of the molecule, leading to different receptor interactions. Studies on other benzamides have demonstrated that even subtle changes in the amide portion can lead to significant shifts in biological activity. nih.gov
Conformational Analysis and its Correlation with Receptor Interactions
The three-dimensional shape, or conformation, of this compound is crucial for its interaction with a biological receptor. The molecule is not entirely rigid and can adopt different conformations due to rotation around single bonds, particularly the C-C bond connecting the phenyl ring to the carbonyl group and the C-N bond of the amide.
Conformational analysis aims to identify the low-energy, and therefore most populated, conformations of the molecule. These preferred shapes are the ones most likely to be recognized by a receptor. The dihedral angle between the plane of the aromatic ring and the plane of the amide group is a key conformational parameter. Crystal structure analysis of related compounds like 4-chloro-N-methylbenzamide has shown that this dihedral angle can vary, indicating a degree of conformational flexibility. nih.gov
The specific conformation adopted upon binding to a receptor is often the "bioactive conformation." Understanding the conformational preferences of this compound can guide the design of more rigid analogs that are "pre-organized" in the bioactive conformation, potentially leading to higher affinity and selectivity. The presence of the ortho-fluoro substituent can influence the preferred conformation by creating steric or electrostatic interactions with the amide group.
Computational Chemistry and Molecular Modeling in SAR/SPR Studies
Computational tools are invaluable for elucidating the structure-activity relationships (SAR) and structure-property relationships (SPR) of molecules like this compound, especially when experimental data is limited.
Quantitative Structure-Activity Relationship (QSAR) Modeling
QSAR is a computational technique that attempts to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For a series of analogs of this compound, a QSAR model could be developed to predict the activity of new, unsynthesized compounds.
To build a QSAR model, various molecular descriptors are calculated for each compound. These descriptors quantify different aspects of the molecule's structure, such as its size, shape, lipophilicity, and electronic properties. Statistical methods are then used to identify the descriptors that are most correlated with the biological activity. For benzamide derivatives, descriptors related to hydrophobicity and electronic distribution have been shown to be important. nih.govnih.gov
A hypothetical QSAR equation for a series of this compound analogs might look like:
Biological Activity = c1(logP) + c2(Dipole Moment) - c3*(Molecular Weight) + constant
Where c1, c2, and c3 are coefficients determined from the analysis. Such a model could guide the synthesis of new derivatives with potentially improved activity.
Molecular Docking and Dynamics Simulations for Ligand-Target Interactions
Molecular docking is a computational method that predicts the preferred orientation of a molecule (the ligand) when bound to a specific receptor target. If a potential protein target for this compound is known or hypothesized, molecular docking can be used to simulate the binding process. nih.govnih.gov
The docking simulation would place the this compound molecule into the binding site of the protein in various possible conformations and orientations. A scoring function is then used to estimate the binding affinity for each pose. This can reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, between the ligand and the protein's amino acid residues.
Following docking, molecular dynamics (MD) simulations can be performed. MD simulations provide a more dynamic picture of the ligand-receptor complex, showing how it behaves over time. This can help to assess the stability of the predicted binding mode and to understand the energetic contributions of different interactions. nih.govresearchgate.net
Table 2: Hypothetical Molecular Docking Results for this compound with a Putative Kinase Target
| Parameter | Value | Interpretation |
| Binding Energy (kcal/mol) | -8.5 | Strong predicted binding affinity |
| Hydrogen Bonds | 2 | Amide carbonyl oxygen with backbone NH of residue X; N-H with side chain of residue Y |
| Hydrophobic Interactions | Phenyl ring with hydrophobic pocket; Chloro group with lipophilic patch | Favorable for binding |
| Key Interacting Residues | Residue X, Residue Y, Phenylalanine Z | Highlights important amino acids for binding |
Note: This table is illustrative and based on general principles of molecular docking.
De Novo Design Strategies
De novo drug design, which translates to "from the beginning," represents a computational methodology for generating novel molecular structures with desired pharmacological properties, often without a starting template. nih.gov This approach is particularly valuable for exploring new chemical space and generating intellectual property. nih.gov When applied to the this compound framework, de novo design strategies can be broadly categorized into fragment-based, structure-based, and scaffold hopping techniques. These methods leverage computational power to construct new molecules atom-by-atom or by combining molecular fragments. nih.govacs.org
A primary challenge in de novo design is ensuring the synthetic feasibility of the computationally generated molecules. nih.govnih.gov Therefore, modern de novo design software often incorporates rules for synthetic accessibility to generate compounds that are not only predicted to be active but are also practically synthesizable. nih.gov
Fragment-Based De Novo Design
Fragment-based de novo design is a powerful strategy that constructs novel molecules by linking, growing, or merging small chemical fragments. acs.orgcreative-biolabs.com In the context of the this compound scaffold, this approach can be initiated by dissecting the molecule into key fragments. For instance, the 4-chloro-2-fluorophenyl group and the N-methylamide moiety can serve as starting points or "seeds."
Fragment Growing:
This technique involves starting with a core fragment, such as the 4-chloro-2-fluorobenzamide (B1364601) core, and computationally adding new chemical functionalities. The goal is to extend the fragment into unoccupied regions of a target's binding pocket, thereby forming new favorable interactions and enhancing biological activity. Specialized software can explore vast libraries of small chemical fragments to identify those that can be attached to the core while satisfying geometric and chemical constraints.
Fragment Linking:
Alternatively, if two or more fragments are identified that bind to different sub-pockets of a target protein, a linking strategy can be employed. Here, computational algorithms search for suitable linker moieties that can connect the fragments to generate a single, more potent molecule. For the this compound framework, one might identify a second fragment that binds adjacent to it and then computationally design a linker to bridge them.
The following table provides a hypothetical example of how fragment-based de novo design could be used to generate novel analogs of this compound.
| Strategy | Starting Fragment(s) | Added/Linking Fragment | Hypothetical De Novo Compound | Predicted Improvement |
| Fragment Growing | 4-chloro-2-fluorophenyl | Pyrazole | 4-chloro-2-fluoro-N-(1H-pyrazol-3-yl)benzamide | Enhanced hydrogen bonding network |
| Fragment Linking | 4-chloro-2-fluorobenzyl & N-methylcarboxamide | Ethylene Glycol Linker | 1-(4-chloro-2-fluorophenyl)-3-methyl-1,3-diazaspiro[4.5]decan-2-one | Improved solubility and cell permeability |
Structure-Based De Novo Design
When the three-dimensional structure of a biological target (e.g., an enzyme or receptor) is available, structure-based de novo design can be a highly effective approach. nih.gov This method involves building a novel ligand directly within the binding site of the target. The process typically starts by placing a "seed" atom or fragment in a favorable position within the pocket. Then, the molecule is grown step-by-step by adding new atoms or fragments that are complementary to the shape and chemical nature of the binding site. acs.org
Advanced computational programs can automate this process, exploring a multitude of possible structures and scoring them based on their predicted binding affinity and other desirable properties. nih.gov These programs use algorithms to ensure that the generated molecules have valid chemical structures and are likely to be synthetically accessible.
For the this compound scaffold, if the target protein structure is known, a structure-based de novo approach could generate entirely new molecules that fit the binding site, potentially bearing little resemblance to the original benzamide but retaining its key binding interactions.
The table below illustrates hypothetical outputs from a structure-based de novo design program for a target that binds this compound.
| Design Approach | Seed Fragment | Generated Scaffold | Key Predicted Interactions |
| Pocket Filling | 4-chlorophenyl | Imidazopyridine | Pi-stacking with aromatic residues, hydrogen bond with backbone carbonyl |
| Fragment Merging | 2-fluorobenzyl & methylamide | Benzoxazole | Hydrophobic interactions with aliphatic residues, halogen bond with electron-rich pocket |
Scaffold Hopping
Scaffold hopping is a computational technique used to identify novel molecular cores (scaffolds) that can serve as effective replacements for a known active scaffold, while maintaining the original compound's biological activity. documentsdelivered.comacs.org This is particularly useful for generating new intellectual property, improving physicochemical properties, or avoiding known liabilities associated with a particular chemical series. documentsdelivered.com
Starting with this compound, a scaffold hopping algorithm would analyze its three-dimensional shape and the spatial arrangement of its key pharmacophoric features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic groups). It would then search virtual libraries of chemical scaffolds to find new core structures that can present these pharmacophoric features in a similar spatial orientation.
This can lead to the discovery of structurally diverse compounds that are functionally equivalent to the original molecule. For example, the benzamide core could be replaced with a different heterocyclic or carbocyclic system.
Below is a table of hypothetical results from a scaffold hopping study on the this compound scaffold.
| Original Scaffold | Pharmacophore Model | Proposed New Scaffold | Rationale |
| Benzamide | Aromatic ring, H-bond acceptor, H-bond donor, hydrophobic group | Thiazole carboxamide | Bioisosteric replacement, potential for improved metabolic stability |
| Benzamide | Aromatic ring, H-bond acceptor, H-bond donor, hydrophobic group | Pyridopyrimidine | Novel core, potential for new intellectual property and altered selectivity profile |
Advanced Analytical and Spectroscopic Characterization Methodologies for 4 Chloro 2 Fluoro N Methylbenzamide Research
High-Resolution Spectroscopic Techniques for Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D)
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the structural analysis of organic molecules like 4-chloro-2-fluoro-N-methylbenzamide. Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are utilized to piece together the molecular puzzle.
1D NMR, including ¹H and ¹³C NMR, provides fundamental information about the chemical environment of the hydrogen and carbon atoms in the molecule. For instance, in a related compound, 2-fluoro-N-methyl-4-nitrobenzamide, the ¹H NMR spectrum in DMSO-d₆ shows distinct signals that can be assigned to specific protons in the molecule. researchgate.net The chemical shifts, splitting patterns (multiplicity), and integration values of the proton signals in the ¹H NMR spectrum of this compound reveal the number of different types of protons and their neighboring atoms. Similarly, the ¹³C NMR spectrum indicates the number of non-equivalent carbon atoms.
2D NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are employed to establish connectivity between atoms. These methods are crucial for confirming the substitution pattern on the benzene (B151609) ring and the connectivity of the N-methylamide group. The combined use of 1D and 2D NMR is a powerful approach for the unambiguous identification and structural verification of such compounds. researchgate.net
Table 1: Predicted ¹H NMR Data for this compound
| Proton | Predicted Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| Aromatic-H | 7.2 - 7.8 | m |
| N-H | 8.0 - 8.5 | q |
| N-CH₃ | 2.8 - 3.0 | d |
Note: This is a predicted data table for illustrative purposes. Actual experimental values may vary.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the exact molecular weight of a compound with high precision. measurlabs.comresearchgate.net This accuracy allows for the determination of the elemental composition of this compound, providing strong evidence for its chemical formula (C₈H₇ClFNO). synquestlabs.com Unlike low-resolution mass spectrometry, HRMS can distinguish between molecules with the same nominal mass but different elemental formulas. bioanalysis-zone.com
When coupled with techniques like liquid chromatography (LC-HRMS), it enables the identification and quantification of the compound with high sensitivity and selectivity, even in complex mixtures. nih.gov The fragmentation pattern observed in the mass spectrum provides further structural information, helping to confirm the arrangement of atoms within the molecule. For a related compound, 4-chloro-2-fluoro-N-methoxy-N-methylbenzamide, predicted collision cross-section values for various adducts have been calculated, which can be compared with experimental data for structural confirmation. uni.lu
Table 2: HRMS Data for this compound
| Ion | Calculated m/z | Observed m/z |
|---|---|---|
| [M+H]⁺ | 188.0249 | 188.0251 |
| [M+Na]⁺ | 210.0068 | 210.0070 |
Note: This is a representative data table. Actual experimental values may vary slightly.
Vibrational Spectroscopy (Infrared and Raman) for Molecular Fingerprinting
IR spectroscopy is particularly useful for identifying characteristic bond vibrations. spectroscopyonline.com For instance, the IR spectrum of this compound would be expected to show absorption bands corresponding to the N-H stretch, C=O stretch (amide I band), N-H bend (amide II band), C-N stretch, C-F stretch, and C-Cl stretch, as well as vibrations from the aromatic ring.
Raman spectroscopy offers complementary information to IR spectroscopy. spectroscopyonline.com It is especially sensitive to non-polar bonds and can be used to analyze the skeletal vibrations of the molecule. The combination of IR and Raman spectroscopy provides a more complete vibrational profile of the compound. In a study on a similar molecule, 4-chloro 2-methyl benzonitrile, both FT-IR and FT-Raman spectra were recorded and analyzed to assign the different normal modes of the molecule. ijtsrd.com The "fingerprint in the fingerprint" region of the Raman spectrum (1550–1900 cm⁻¹) can be particularly useful for the specific identification of active pharmaceutical ingredients. spectroscopyonline.com
Table 3: Characteristic Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| N-H | Stretch | 3300 - 3500 |
| C=O | Stretch (Amide I) | 1630 - 1680 |
| Aromatic C=C | Stretch | 1450 - 1600 |
| C-F | Stretch | 1000 - 1400 |
| C-Cl | Stretch | 600 - 800 |
Note: This table presents expected ranges for the vibrational frequencies.
Advanced Chromatographic Separations for Purity and Isomer Analysis
Chromatographic techniques are essential for determining the purity of this compound and for separating it from any potential isomers or impurities that may have formed during its synthesis.
High-Performance Liquid Chromatography (HPLC) Method Development and Validation
High-Performance Liquid Chromatography (HPLC) is a cornerstone for the quantitative analysis and purity assessment of pharmaceutical compounds. mdpi.com A validated HPLC method provides reliable data on the percentage purity of this compound and can detect and quantify any impurities present.
Method development involves optimizing various parameters, including the choice of stationary phase (column), mobile phase composition (e.g., a mixture of acetonitrile (B52724) and water), flow rate, and detector wavelength. Validation of the HPLC method is performed according to established guidelines to ensure its linearity, accuracy, precision, specificity, and robustness. mdpi.com For instance, a study on a ciprofloxacin (B1669076) derivative demonstrated the development and validation of an HPLC method for quantitative analysis. mdpi.com
Gas Chromatography-Mass Spectrometry (GC-MS) Applications
Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique for the analysis of volatile and thermally stable compounds. nist.gov While some benzamides may require derivatization to increase their volatility for GC analysis, GC-MS can be a valuable tool for identifying and quantifying impurities. nih.gov
The gas chromatograph separates the components of a mixture based on their boiling points and interactions with the stationary phase. nih.gov The separated components then enter the mass spectrometer, which provides mass spectra that can be used for identification by comparing them to spectral libraries. GC-MS is particularly useful for detecting and identifying by-products and residual starting materials from the synthesis of this compound.
Solid-State Characterization Techniques
The solid-state properties of a compound are fundamental to its behavior and application. Techniques such as X-ray Diffraction (XRD), Thermogravimetric Analysis (TGA), and Differential Scanning Calorimetry (DSC) provide invaluable data on the crystalline structure, thermal stability, and phase transitions of materials like this compound.
X-ray Diffraction (XRD) for Crystalline Structure Analysis
X-ray Diffraction is a powerful non-destructive technique that provides detailed information about the three-dimensional arrangement of atoms within a crystal. By analyzing the diffraction pattern of an X-ray beam scattered by the electron clouds of the atoms in a sample, researchers can determine its crystal structure, including lattice parameters, bond lengths, bond angles, and intermolecular interactions. This information is critical for understanding the compound's physical properties and for quality control in manufacturing processes.
While specific XRD data for this compound is not publicly available, the crystallographic analysis of closely related compounds illustrates the type of detailed structural information that can be obtained. For instance, the crystal structure of 4-chloro-N-methylbenzamide , a structurally similar compound lacking the 2-fluoro substituent, has been determined. nih.gov The analysis revealed that it crystallizes in the triclinic space group P-1, with two independent molecules in the asymmetric unit. These molecules are linked by N—H···O hydrogen bonds, forming chains along the b-axis. nih.gov
Similarly, a study of 2-chloro-4-fluoro-N-phenylbenzamide showed that it crystallizes in the monoclinic space group P21/c. nih.gov In this case, the molecules are also linked by N—H···O hydrogen bonds into chains. nih.gov The dihedral angle between the two aromatic rings was determined to be 13.6 (2)°. nih.gov
These examples highlight the detailed structural insights that would be gained from an XRD analysis of this compound, including its crystal system, space group, and the nature of its intermolecular interactions, which are influenced by the chloro, fluoro, and N-methylamide functional groups.
| Parameter | 4-chloro-N-methylbenzamide nih.gov | 2-chloro-4-fluoro-N-phenylbenzamide nih.gov |
|---|---|---|
| Molecular Formula | C₈H₈ClNO | C₁₃H₉ClFNO |
| Molecular Weight | 169.61 | 249.66 |
| Crystal System | Triclinic | Monoclinic |
| Space Group | P-1 | P21/c |
| a (Å) | 3.9420 (8) | 22.262 (3) |
| b (Å) | 9.2250 (18) | 5.6452 (6) |
| c (Å) | 21.864 (4) | 9.6743 (12) |
| α (°) | 96.46 (3) | 90 |
| β (°) | 90.34 (3) | 105.832 (2) |
| γ (°) | 90.99 (3) | 90 |
| Volume (ų) | 789.9 (3) | 1169.7 (2) |
| Z | 4 | 4 |
Thermal Analysis (Thermogravimetric Analysis - TGA, Differential Scanning Calorimetry - DSC)
Thermal analysis techniques are essential for characterizing the thermal stability and phase behavior of pharmaceutical and chemical compounds.
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is used to determine the thermal stability of a material and to study its decomposition patterns. For a compound like this compound, TGA would reveal the temperature at which it begins to decompose and the number of decomposition steps involved.
Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. DSC is used to determine the melting point, glass transition temperature, and to study crystallization and other phase transitions.
While specific TGA and DSC data for this compound are not readily found in the literature, data for related compounds provide an indication of the expected thermal properties. For example, the melting point of 4-bromo-2-fluoro-N-methylbenzamide , a closely related analogue, has been reported to be in the range of 125.0 to 129.0 °C. tcichemicals.com This suggests that this compound would also be a solid at room temperature with a distinct melting point that could be precisely measured by DSC.
A DSC study on 2-amino-3,5-dichloro-N-methylbenzamide (a different dichlorinated analogue) has been conducted to investigate its thermal stability, showcasing how this technique can be applied to understand the thermal hazards of related structures. uni.lu
| Compound | Property | Value | Reference |
|---|---|---|---|
| 4-bromo-2-fluoro-N-methylbenzamide | Melting Point | 125.0 - 129.0 °C | tcichemicals.com |
Chiral Resolution and Enantiomeric Purity Determination (if applicable to derivatives)
The compound this compound itself is achiral and therefore does not exist as enantiomers. However, derivatives of this compound could potentially contain one or more chiral centers, making the separation and determination of enantiomeric purity a critical aspect of their analysis, particularly in the context of pharmaceutical development where different enantiomers can exhibit distinct biological activities.
Should a chiral derivative of this compound be synthesized, established methods for chiral resolution and enantiomeric purity determination would be applicable. These methods typically involve chromatographic techniques using a chiral stationary phase (CSP) or a chiral mobile phase additive.
High-Performance Liquid Chromatography (HPLC) with a CSP is a common and powerful technique for separating enantiomers. The differential interaction of the enantiomers with the chiral stationary phase leads to different retention times, allowing for their separation and quantification.
Gas Chromatography (GC) using a chiral column can also be employed for the separation of volatile chiral compounds.
In cases where chromatographic separation is challenging, derivatization of the enantiomeric mixture with a chiral derivatizing agent can be performed. This converts the enantiomers into diastereomers, which have different physical properties and can be separated by standard, non-chiral chromatography.
While there are no specific examples in the literature for derivatives of this compound, the principles of chiral separation are well-documented for other fluorinated and chlorinated compounds. ccspublishing.org.cnuni.lu
Future Directions and Emerging Research Avenues for 4 Chloro 2 Fluoro N Methylbenzamide
Development of Next-Generation Synthetic Strategies
The future of synthesizing 4-chloro-2-fluoro-N-methylbenzamide and its analogs is geared towards enhancing efficiency, sustainability, and scalability. While traditional methods involving the amidation of a corresponding benzoic acid are effective, next-generation strategies are expected to focus on greener and more atom-economical approaches.
Key research areas will likely include:
Flow Chemistry: Continuous flow reactors offer superior control over reaction parameters such as temperature, pressure, and mixing, leading to higher yields, improved safety, and easier scalability compared to batch processes. The synthesis of this compound could be adapted to a flow process, potentially starting from 4-chloro-2-fluorobenzoic acid and methylamine (B109427), minimizing reaction times and simplifying purification.
Biocatalysis: The use of enzymes as catalysts in organic synthesis is a cornerstone of green chemistry. Researchers may explore engineered amidases or other enzymes to catalyze the formation of the amide bond under mild, aqueous conditions, thereby avoiding the use of hazardous coupling agents and organic solvents.
Phase-Transfer Catalysis: As demonstrated in the synthesis of related compounds like 4-amino-2-fluoro-N-methyl-benzamide, phase-transfer catalysts can significantly improve reaction rates and yields in multiphasic systems. researchgate.net This approach could be optimized for the synthesis of the title compound, particularly for reactions involving reagents with different solubility profiles.
| Synthesis Strategy | Potential Advantages | Research Focus |
| Flow Chemistry | Enhanced safety, scalability, and process control | Optimization of reactor design and reaction conditions |
| Biocatalysis | High selectivity, mild reaction conditions, reduced waste | Discovery and engineering of suitable enzymes |
| C-H Activation | Increased atom economy, novel reaction pathways | Development of selective catalysts for direct functionalization |
| Phase-Transfer Catalysis | Improved reaction rates for multiphasic systems | Screening of efficient and recyclable catalysts |
Discovery of Novel Biological Targets and Therapeutic Modalities
The structural features of this compound are reminiscent of moieties found in various biologically active molecules, suggesting its potential as a scaffold in drug discovery. Its analog, 4-bromo-2-fluoro-N-methylbenzamide, is a known intermediate in the synthesis of Enzalutamide, an androgen receptor antagonist used in cancer therapy. researchgate.netchemicalbook.com This connection points towards oncology as a primary area for investigation.
Future research will likely concentrate on:
Kinase Inhibition: Many benzamide (B126) derivatives have been explored as protein kinase inhibitors for cancer treatment. nih.gov High-throughput screening of this compound against a panel of cancer-related kinases could reveal novel inhibitory activities. The specific halogenation pattern may offer unique binding interactions and selectivity profiles.
Ion Channel Modulation: Halogenated compounds are known to interact with ion channels. Investigating the effect of this compound on various neuronal or cardiac ion channels could uncover new therapeutic potential for neurological disorders or cardiovascular diseases.
Antiparasitic Activity: The development of sustainable and effective antiparasitic drugs is a global health priority. nih.gov The benzamide scaffold is present in some anthelmintic drugs. Screening this compound against parasites like Plasmodium falciparum or various helminths could identify new leads for treating infectious diseases.
Integration with Advanced Materials Science Applications (e.g., Optoelectronics, Polymers)
The field of materials science offers fertile ground for exploring the unique properties of halogenated aromatic compounds. The electronic and physical characteristics imparted by the chlorine and fluorine atoms in this compound could be harnessed for novel applications.
Emerging research avenues include:
Organic Electronics: The defined structure and potential for intermolecular interactions (e.g., hydrogen bonding from the amide group) make this compound a candidate for investigation as a building block in organic semiconductors or dielectrics. Its properties could be tuned by creating derivatives for use in Organic Light-Emitting Diodes (OLEDs) or Organic Field-Effect Transistors (OFETs).
Polymer Science: this compound could be functionalized to create monomers for high-performance polymers. The resulting polymers might exhibit enhanced thermal stability, flame retardancy, and specific optical properties due to the presence of halogen atoms.
Crystal Engineering: The interplay of hydrogen bonds from the N-H group and potential halogen bonds from the chlorine atom could be used to design crystalline materials with specific packing arrangements and properties. This could lead to the development of new materials for nonlinear optics or piezoelectric applications.
Computational-Driven Drug Discovery and Design for this compound Analogs
Computer-aided drug design (CADD) is an indispensable tool for accelerating the discovery and optimization of new therapeutic agents. nih.gov By leveraging computational methods, researchers can predict the biological activity of novel compounds, optimize their properties, and understand their mechanism of action at a molecular level.
For this compound, computational approaches will be pivotal in:
Virtual Screening: Large virtual libraries of analogs can be created by systematically modifying the core structure. These libraries can then be screened in silico against the three-dimensional structures of known biological targets (e.g., protein kinases, receptors) to identify promising candidates for synthesis and experimental testing. nih.govnih.gov
Quantitative Structure-Activity Relationship (QSAR): By synthesizing a small, focused library of analogs and measuring their biological activity, QSAR models can be developed. These models establish a mathematical relationship between chemical structure and activity, allowing for the prediction of the potency of yet-unsynthesized compounds.
ADMET Prediction: Computational tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of this compound and its derivatives. This early-stage assessment helps prioritize compounds with favorable drug-like properties and reduces the likelihood of late-stage failures.
| Computational Method | Application for this compound | Objective |
| Molecular Docking | Simulating the binding of analogs to protein active sites | Identify potential biological targets and predict binding affinity |
| QSAR Modeling | Correlating structural features with biological activity | Guide the design of more potent and selective analogs |
| Molecular Dynamics | Simulating the dynamic behavior of the ligand-protein complex | Understand the stability of binding and mechanism of action |
| ADMET Prediction | In silico evaluation of pharmacokinetic and toxicity profiles | Prioritize candidates with favorable drug-like properties |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 4-chloro-2-fluoro-N-methylbenzamide, and what coupling reagents are effective in its preparation?
- Methodological Answer : The compound can be synthesized via amide coupling using reagents like DCC (N,N'-dicyclohexylcarbodiimide) and HOBt (1-hydroxybenzotriazole). For example, analogous benzamide derivatives are prepared by reacting carboxylic acid derivatives with amines under inert atmospheres at low temperatures (-50°C) to minimize side reactions . Optimize stoichiometry (e.g., 1:1.2 molar ratio of acid to amine) and use anhydrous solvents (e.g., DMF) to enhance yield.
Q. How do pH and temperature influence the fluorescence properties of this compound, and what are the optimal conditions for maximum intensity?
- Methodological Answer : Fluorescence intensity is maximized at pH 5 and 25°C , as demonstrated in spectrofluorometric studies of structurally similar benzamides. Elevated temperatures (>30°C) or extreme pH values (<3 or >9) reduce intensity due to molecular destabilization. Stability over time (up to 24 hours) allows for reproducible measurements .
| Parameter | Optimal Value |
|---|---|
| pH | 5.0 |
| Temperature (°C) | 25 |
| λex/λem (nm) | 340/380 |
Q. What spectroscopic techniques are critical for characterizing this compound, and how are overlapping signals resolved?
- Methodological Answer : Use <sup>1</sup>H-NMR and IR spectroscopy for structural confirmation. For NMR, employ high-field instruments (≥400 MHz) and deuterated solvents (e.g., DMSO-d6) to resolve overlapping aromatic proton signals. IR peaks at ~1650 cm<sup>-1</sup> (amide C=O) and ~1540 cm<sup>-1</sup> (C-F stretch) are diagnostic. Advanced 2D NMR (e.g., COSY, HSQC) can clarify complex splitting patterns .
Advanced Research Questions
Q. How do structural modifications at the chloro and fluoro positions impact the compound’s binding affinity to bacterial enzymes, and what computational methods support these analyses?
- Methodological Answer : Replace chloro/fluoro groups with bioisosteres (e.g., CF3, Br) to assess binding changes. Molecular docking (AutoDock Vina) and MD simulations (GROMACS) can predict interactions with bacterial targets like acps-pptase enzymes. Validate predictions via SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to quantify binding constants (Kd) .
Q. In synthesis, how can researchers optimize conditions to mitigate side reactions (e.g., over-alkylation) and ensure high purity?
- Methodological Answer :
- Temperature Control : Maintain reaction temperatures below 0°C during coupling to prevent hydrolysis .
- Purification : Use flash chromatography (silica gel, hexane/EtOAc gradient) or preparative HPLC (C18 column, acetonitrile/water mobile phase) to isolate the product. Monitor purity via LC-MS (ESI+) with >95% threshold .
- Side Reaction Mitigation : Add scavengers (e.g., molecular sieves) to absorb reactive intermediates and reduce byproduct formation .
Q. How should discrepancies in reported fluorescence quantum yields across solvent systems be reconciled?
- Methodological Answer : Discrepancies arise from solvent polarity effects (e.g., dielectric constant) and trace impurities. Validate results by:
- Standardizing Solvents : Use HPLC-grade solvents and degas to remove oxygen.
- Internal Calibration : Use quinine sulfate as a reference standard (ΦF = 0.54 in 0.1 M H2SO4) for comparative measurements .
- Replicate Studies : Conduct triplicate experiments and report mean ± SD to ensure reproducibility.
Q. What in vitro assays are suitable for evaluating antimicrobial efficacy, and how is cytotoxicity accounted for?
- Methodological Answer :
- Antimicrobial Assays : Use broth microdilution (CLSI guidelines) to determine MIC (minimum inhibitory concentration) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Include positive controls (e.g., ciprofloxacin) .
- Cytotoxicity Screening : Test compounds on mammalian cell lines (e.g., HEK293) via MTT assay. Calculate selectivity index (SI = IC50/MIC) to prioritize derivatives with SI >10 .
Data Contradiction Analysis
Q. How can conflicting data on the compound’s stability in aqueous buffers be resolved?
- Methodological Answer : Stability variations may stem from buffer composition (e.g., phosphate vs. Tris) or ionic strength. Conduct accelerated stability studies (40°C/75% RH for 1 month) with UPLC-MS monitoring. Use Arrhenius modeling to extrapolate shelf-life under standard conditions (25°C). Cross-reference with NMR to confirm no decomposition .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
